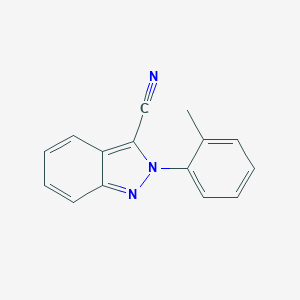
2-(2-methylphenyl)-2H-indazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-2H-indazole-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-2H-indazole-3-carbonitrile is not fully understood. However, it has been reported to exert its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death in cancer cells. It has also been reported to modulate the Wnt/β-catenin signaling pathway, which plays a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-2H-indazole-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain. In addition, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, it has been shown to have a low toxicity profile, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-methylphenyl)-2H-indazole-3-carbonitrile is its diverse biological activities, making it a potential candidate for drug development in various fields. In addition, it has been reported to have a low toxicity profile, making it a safer alternative to other drugs with similar activities. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it challenging to optimize its use in drug development.
Direcciones Futuras
There are several future directions for the research on 2-(2-methylphenyl)-2H-indazole-3-carbonitrile. One potential direction is to optimize its synthesis method to yield higher purity and yield of the compound. Another direction is to further investigate its mechanism of action to better understand its biological activities. Furthermore, it is important to conduct more preclinical and clinical studies to evaluate its safety and efficacy in humans. Finally, it is important to explore its potential applications in other fields such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of 2-(2-methylphenyl)-2H-indazole-3-carbonitrile involves the reaction of 2-bromo-1-(2-methylphenyl)ethanone with hydrazine hydrate to form 2-(2-methylphenyl)hydrazinecarboxamide. This intermediate is then reacted with 2-cyano-3-chloro-1,4-dioxane in the presence of potassium carbonate to yield 2-(2-methylphenyl)-2H-indazole-3-carbonitrile. This method has been reported in various scientific articles and has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-2H-indazole-3-carbonitrile has been extensively studied for its potential applications in various fields. It has been reported to exhibit anticancer, antifungal, antibacterial, and antiviral activities. In addition, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, it has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
Nombre del producto |
2-(2-methylphenyl)-2H-indazole-3-carbonitrile |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)indazole-3-carbonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-6-2-5-9-14(11)18-15(10-16)12-7-3-4-8-13(12)17-18/h2-9H,1H3 |
Clave InChI |
DNWSGIWVURKQJG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=C3C=CC=CC3=N2)C#N |
SMILES canónico |
CC1=CC=CC=C1N2C(=C3C=CC=CC3=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine](/img/structure/B239728.png)
![2-[2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol](/img/structure/B239731.png)
![2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol](/img/structure/B239732.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B239734.png)
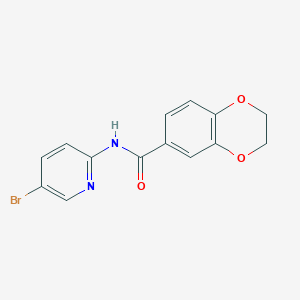
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B239737.png)
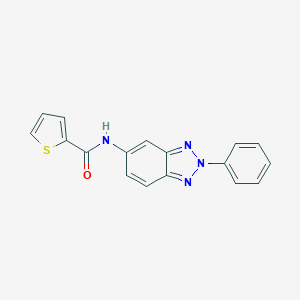
![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B239742.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B239744.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)
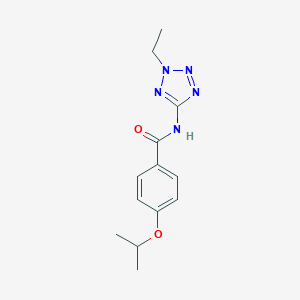
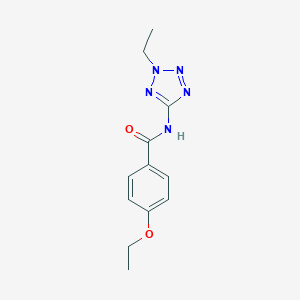
![2,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B239751.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B239754.png)